Thiophene-2-acetamide - 4461-29-4

Thiophene-2-acetamide

Catalog Number: EVT-297932
CAS Number: 4461-29-4
Molecular Formula: C6H7NOS
Molecular Weight: 141.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Thiophene-2-acetamide is a derivative of thiophene, which is a five-membered heterocyclic compound containing a sulfur atom . It is a precursor to the antibiotics cephaloridine and cephalothin .

Synthesis Analysis

Thiophene-2-acetamide can be synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . Another method involves the self-condensation reaction of tertiary thioamides in the presence of molecular iodine as a catalyst and potassium carbonate as the base .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of thiophene-2-acetamide is similar, with an acetamide group attached to the thiophene ring .

Chemical Reactions Analysis

Thiophene derivatives, including thiophene-2-acetamide, can undergo various chemical reactions. For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .

Physical And Chemical Properties Analysis

Thiophene-2-acetamide has a melting point of 145°C and a predicted boiling point of 327.0±25.0 °C. Its predicted density is 1.254±0.06 g/cm3. It is slightly soluble in chloroform and methanol, but insoluble in water .

Synthesis Analysis
  • Condensation reaction: This method involves reacting 2-cyanoacetamide with 1,4-dithiane-2,5-diol in the presence of triethylamine as a catalyst in ethanol. [, ]
Molecular Structure Analysis

Thiophene-2-acetamide features a planar thiophene ring with an acetamide substituent. The presence of the sulfur atom in the ring significantly influences its electronic properties and reactivity. [, ] NMR spectroscopy, particularly 1H and 13C NMR, is commonly used to characterize the structure of this compound. [, , , ] Additionally, X-ray crystallography can be utilized to determine its solid-state structure. []

Physical and Chemical Properties Analysis
  • Polarity: The presence of the acetamide group imparts polarity to the molecule. []
Applications
  • Building block for organic synthesis: It serves as a key intermediate in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. [, , , , , , ] Examples include:
    • Synthesis of benzo[d][1,3,2]dioxaphosphole-tetrazol-thiophene-2-carboxamides as potential antimicrobial agents. []
    • Synthesis of benzo[d][1,3,2]dioxaphosphol-4-oxothiazolidin-thiophene-2-carboxamides as potential antimicrobial agents. []
    • Synthesis of thieno[3,2-b]thiophene-2-carboxylic acid derivatives as potential G protein-coupled receptor 35 (GPR35) agonists. []
    • Synthesis of 3-chlorothieno[3,2-b]thiophene derivatives. []
  • Corrosion Inhibition: Derivatives of Thiophene-2-acetamide have shown promise as corrosion inhibitors for metals like mild steel in acidic environments. [] This application leverages the molecule's ability to adsorb onto the metal surface, forming a protective layer.
  • Material Science: Thiophene-2-acetamide can be incorporated into polymers and other materials to modify their properties, such as conductivity and luminescence. [, ]

Sodium 7-thienylacetamide-3-thioacetoxymethyl-3-cephem-4-carboxylate

Compound Description: This compound serves as a β-lactamase substrate in a method for detecting active β-lactamase. It features a cephem core structure with a thioacetoxymethyl group and a thienylacetamide substituent. When hydrolyzed by β-lactamase, this substrate releases a leaving group that reacts with a tetrazolium salt to produce a detectable colored precipitate. []

Relevance: This compound is structurally related to Thiophene-2-acetamide through the shared presence of the thienylacetamide moiety. The key difference lies in the cephem core and additional substituents present in the β-lactamase substrate. []

3-(5-(3,4-Dihydroxyphenyl)-1H-tetrazol-1-yl)thiophene-2-carboxamide

Compound Description: This compound is a synthetic intermediate in the preparation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides. It contains a thiophene ring substituted with a carboxamide group and a tetrazolyl moiety linked to a dihydroxyphenyl ring. []

Relevance: This compound is structurally related to Thiophene-2-acetamide through the shared presence of the thiophene-2-carboxamide moiety. The key difference lies in the presence of the tetrazolyl-dihydroxyphenyl substituent on the thiophene ring. []

3-(2-(3,4-Dihydroxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxamide

Compound Description: This compound is a key intermediate in the synthesis of 3-(2-(2-oxido-2-phenoxy/4-substituded phenoxybenzo[d][1,3,2]dioxaphosphol-5-yl)-4-oxothiazolidin-3yl)thiophene-2-carboxamides. It features a thiophene-2-carboxamide core with a 4-oxothiazolidin-3-yl substituent attached to the thiophene ring, further linked to a dihydroxyphenyl group. []

N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide

Compound Description: This compound is a phthalimide derivative synthesized from phthalic anhydride and thiophene-2-carbohydrazide. It exhibits in vitro antioxidant activity, determined using the DPPH method. []

Relevance: This compound is structurally related to Thiophene-2-acetamide as both share the thiophene-2-carboxamide core structure. The key difference lies in the replacement of the acetamide group in Thiophene-2-acetamide with a 1,3-dioxoisoindolin-2-yl group in this phthalimide derivative. []

3-Isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide

Compound Description: This compound exhibits reported anti-inflammatory activity and serves as a structural basis for the synthesis of 3-chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide, another potential anti-inflammatory agent. []

Relevance: Although this compound is not a direct derivative of Thiophene-2-acetamide, it belongs to the same broader class of thiophene carboxamides, sharing the presence of a carboxamide group directly attached to the thiophene ring. Both compounds are investigated for their potential biological activities. []

Thiophene-2-carbaldehyde

Compound Description: This compound is studied for its conformational preferences in various solvents using NMR spectroscopy and CNDO/2 calculations. Results show a preference for the SO-cis conformation in all solvents. []

Relevance: Thiophene-2-carbaldehyde is structurally related to Thiophene-2-acetamide through the shared thiophene ring and the presence of a carbonyl group at the 2-position. The key structural difference lies in the replacement of the acetamide group (-CH2CONH2) in Thiophene-2-acetamide with an aldehyde group (-CHO) in Thiophene-2-carbaldehyde. []

Properties

CAS Number

4461-29-4

Product Name

Thiophene-2-acetamide

IUPAC Name

2-thiophen-2-ylacetamide

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

InChI

InChI=1S/C6H7NOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8)

InChI Key

UUPZTFTUZUQRQT-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CC(=O)N

Canonical SMILES

C1=CSC(=C1)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.